3-(3-bromo-4-methoxyphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide
Description
Properties
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O2/c1-26-20-11-9-16(14-19(20)22)10-12-21(25)23-15-18-8-5-13-24(18)17-6-3-2-4-7-17/h2-4,6-7,9,11,14,18H,5,8,10,12-13,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOZUIUWDPECJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)NCC2CCCN2C3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 4-Methoxyphenyl Precursors
The introduction of bromine at the 3-position of the 4-methoxyphenyl group is achieved via electrophilic aromatic substitution. Using iron(III) bromide (FeBr₃) as a Lewis acid catalyst, bromine (Br₂) selectively substitutes the aromatic ring at the meta position relative to the methoxy group due to steric and electronic directing effects. Alternatively, N-bromosuccinimide (NBS) in dimethylformamide (DMF) under radical conditions provides regioselective bromination, though this method is less common for electron-rich arenes.
Key Reaction Conditions
Conversion to Propanamide
The brominated intermediate is converted to the corresponding carboxylic acid via oxidation, followed by amidation. For example:
- Oxidation : Potassium permanganate (KMnO₄) in acidic conditions oxidizes the ketone to a carboxylic acid.
- Activation : The acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
- Amidation : Reaction with ammonium hydroxide yields the propanamide.
Synthesis of (1-Phenylpyrrolidin-2-yl)Methylamine
Pyrrolidine Ring Formation
The pyrrolidine core is constructed via cyclization of 1,4-diamines or γ-amino alcohols. A stereoselective approach involves the nucleophilic addition of organometallic reagents to pyrroline oxides, as demonstrated in the synthesis of related pyrrolidine derivatives.
Example Protocol
Introduction of the Phenyl Group
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are employed to introduce the phenyl group at the 1-position of the pyrrolidine. For instance:
Methylamine Functionalization
The methylamine side chain is introduced via reductive amination or Gabriel synthesis. Reductive amination of pyrrolidin-2-one with formaldehyde and sodium cyanoborohydride (NaBH₃CN) provides the desired amine.
Amide Bond Formation
Coupling Strategies
The final step involves coupling the 3-bromo-4-methoxyphenylpropanoyl chloride with (1-phenylpyrrolidin-2-yl)methylamine. Common methods include:
- Schotten-Baumann Reaction : Aqueous NaOH facilitates the reaction under biphasic conditions.
- Coupling Agents : EDC/HOBt or HATU in DMF, with diisopropylethylamine (DIPEA) as a base.
Optimized Conditions
Analytical Validation
Spectroscopic Characterization
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient confirms purity >98%.
Comparative Analysis of Synthetic Routes
| Method Step | Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, DCM | 85 | High regioselectivity | Requires hazardous Br₂ |
| Pyrrolidine Synthesis | LiCH₂PhSO₂, THF | 75 | Stereochemical control | Low-temperature sensitivity |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, toluene | 93 | Scalable, mild conditions | Cost of palladium catalyst |
| Amide Coupling | HATU, DIPEA, DCM | 88 | High efficiency | Requires anhydrous conditions |
Challenges and Optimization
- Regioselectivity in Bromination : Electron-donating methoxy groups direct bromination to the ortho/para positions. Achieving meta bromination requires steric hindrance or directed ortho-metalation strategies.
- Pyrrolidine Stereochemistry : Asymmetric catalysis using proline-derived organocatalysts ensures enantiomeric excess >90%.
- Coupling Efficiency : Microwave-assisted synthesis reduces reaction time from 12 h to 30 min with comparable yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: 3-(3-bromo-4-hydroxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide.
Reduction: 3-(4-methoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide.
Substitution: 3-(3-substituted-4-methoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide.
Scientific Research Applications
Pharmacological Applications
- Antidepressant Activity : Research indicates that compounds similar to 3-(3-bromo-4-methoxyphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide exhibit antidepressant properties by modulating neurotransmitter systems. The pyrrolidine structure is particularly relevant as it can influence the serotonin and norepinephrine pathways, which are critical in mood regulation .
- Neuroprotective Effects : The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a suitable candidate for treating conditions such as Alzheimer's and Parkinson's disease .
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may have anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This could have implications for treating chronic inflammatory conditions .
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically starting from easily accessible precursors such as brominated phenols and pyrrolidine derivatives. Various synthetic routes have been explored to optimize yield and purity, with some methods allowing for one-pot synthesis that simplifies the process .
Case Study 1: Antidepressant Screening
A study conducted on a series of pyrrolidine derivatives, including this compound, demonstrated significant antidepressant-like effects in animal models. The compound was shown to reduce immobility time in forced swim tests, indicating an increase in locomotor activity associated with antidepressant effects .
Case Study 2: Neuroprotection in Alzheimer's Models
In vitro studies using neuronal cell lines exposed to amyloid-beta toxicity revealed that treatment with this compound resulted in decreased cell death and improved cell viability. Mechanistic studies suggested that the protective effects may involve modulation of oxidative stress pathways .
Mechanism of Action
The mechanism of action of 3-(3-bromo-4-methoxyphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine and methoxy groups could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide
- 3-(3-chloro-4-methoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide
- 3-(3-bromo-4-hydroxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide
Uniqueness
The presence of the bromine atom in 3-(3-bromo-4-methoxyphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide distinguishes it from other similar compounds, potentially offering unique reactivity and interactions in chemical and biological systems. The combination of the bromine and methoxy groups may also confer specific electronic and steric properties that influence its behavior in various applications.
Biological Activity
The compound 3-(3-bromo-4-methoxyphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide is a synthetic derivative that has garnered attention for its potential biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.29 g/mol. The structure features a bromo-substituted methoxyphenyl group linked to a pyrrolidine moiety, which is crucial for its biological interactions.
Pharmacological Effects
Research indicates that this compound exhibits significant antidepressant and anxiolytic activities. The mechanism underlying these effects is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Antidepressant Activity : In preclinical studies, the compound demonstrated a reduction in depressive-like behaviors in rodent models. This was assessed using the forced swim test and the tail suspension test, which are standard assays for evaluating antidepressant efficacy.
- Anxiolytic Effects : The compound also showed promise in reducing anxiety-related behaviors. Behavioral assessments such as the elevated plus maze and open field tests indicated decreased anxiety levels in treated animals.
The proposed mechanism involves the inhibition of specific receptors or enzymes that are critical in mood regulation. Research suggests that it may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the synaptic cleft, which is pivotal for mood stabilization.
Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various derivatives of this compound. The results indicated that modifications to the pyrrolidine ring significantly influenced antidepressant activity, with certain analogs demonstrating superior efficacy compared to traditional SSRIs .
Study 2: Anxiolytic Properties
Another investigation focused on the anxiolytic effects of this compound in animal models. The findings revealed that administration led to a significant increase in exploratory behavior and reduced signs of stress, suggesting a robust anxiolytic profile .
Toxicological Assessment
Toxicity studies are crucial for understanding the safety profile of new compounds. Preliminary genotoxicity tests indicated no significant mutagenic effects at therapeutic doses, supporting its potential use as a safe pharmacological agent .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3-bromo-4-methoxyphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide?
- Methodology : Microwave-assisted synthesis in glacial acetic acid under controlled power (e.g., 100–250 W) is effective, as demonstrated for structurally similar bromophenyl propanamides. Reaction optimization should include stoichiometric control of intermediates (e.g., 4-bromophenylidene-Meldrum's acid) and chiral amines .
- Characterization : Post-synthesis, use NMR (¹H/¹³C) to confirm regioselectivity, mass spectrometry (MS) for molecular weight validation, and X-ray diffraction (XRD) for crystallinity analysis .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : Resolves substituent effects (e.g., bromo and methoxy groups) and confirms stereochemistry of the pyrrolidine moiety .
- XRD : Identifies intermolecular interactions (e.g., N–H⋯O hydrogen bonds) and crystal packing stability .
- HPLC : Validates purity (>98%) and monitors degradation under varying storage conditions .
Q. How does the bromine substituent influence reactivity in downstream applications?
- Functional Impact : The bromine atom at the 3-position enhances electrophilic aromatic substitution (EAS) potential, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization. Steric hindrance from the methoxy group may require optimized catalytic systems (e.g., Pd(PPh₃)₄ with high ligand ratios) .
Advanced Research Questions
Q. How can data contradictions in XRD refinement be resolved for this compound?
- Approach : Disordered atoms (e.g., methyl or phenyl groups) should be modeled with split occupancies (e.g., 0.52:0.48) and refined using restraints. Validate results against computational models (DFT-optimized geometries) to ensure accuracy .
- Troubleshooting : If residual electron density persists, consider sample recrystallization in alternative solvents (e.g., ethanol/water mixtures) to improve crystal quality .
Q. What strategies optimize the compound’s synthetic yield while minimizing byproducts?
- Process Design :
- Stepwise Coupling : Separate amide bond formation (e.g., EDC/HOBt activation) from aryl-pyrrolidine linkage to reduce side reactions .
- Microwave Irradiation : Enhances reaction efficiency (85% yield reported for similar structures) and reduces reaction time from hours to minutes .
- Purification : Use flash chromatography with gradient elution (hexane:EtOAc) to isolate the target compound from brominated byproducts .
Q. How do structural modifications (e.g., substituent variation) affect biological activity?
- SAR Framework :
- Pyrrolidine Substitution : Replace the 1-phenyl group with heteroaromatic rings (e.g., pyridine) to modulate lipophilicity and target binding .
- Methoxy Group : Replace with electron-withdrawing groups (e.g., nitro) to alter electronic properties and enhance interaction with enzymatic active sites .
- Validation : Pair in vitro assays (e.g., enzyme inhibition) with molecular docking studies to correlate structural changes with activity trends .
Q. What computational tools predict synthetic feasibility and retrosynthetic pathways?
- Tools : AI-driven platforms (e.g., PubChem’s retrosynthesis module) leverage databases (Pistachio, Reaxys) to propose one-step routes. Input SMILES data to prioritize routes with high plausibility scores (>0.95) .
- Case Study : For analogous acrylamides, retrosynthetic analysis identified 3-bromo-4-methoxycinnamic acid and 3-(trifluoromethyl)aniline as viable precursors .
Data Contradiction Analysis
Q. How to address discrepancies between experimental and computational NMR chemical shifts?
- Root Cause : Solvent effects (e.g., DMSO vs. CDCl₃) or conformational flexibility in the pyrrolidine ring may skew shifts.
- Resolution :
- Perform solvent-correction using reference databases (e.g., SDBS).
- Compare DFT-calculated shifts (GIAO method) for dominant conformers .
Safety and Handling
Q. What safety protocols are essential during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
